3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity established through comprehensive analytical characterization. The compound is registered under Chemical Abstracts Service number 1246818-88-1, providing a unique identifier for regulatory and research purposes. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(4-fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide, reflecting its complete structural composition.
The molecular formula C₂₆H₂₄FNO₃ accurately represents the elemental composition, indicating the presence of twenty-six carbon atoms, twenty-four hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms. This formula corresponds to a molecular weight of 417.5 grams per mole, as determined through high-resolution mass spectrometry. The compound exhibits several synonymous designations in pharmaceutical literature, including Atorvastatin Oxirane Impurity and this compound.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₂₆H₂₄FNO₃ | Elemental Analysis |
| Molecular Weight | 417.5 g/mol | Mass Spectrometry |
| Chemical Abstracts Service Number | 1246818-88-1 | Chemical Registry |
| Exact Mass | 417.17402179 Da | High-Resolution Mass Spectrometry |
| Hydrogen Bond Donor Count | 1 | Computational Analysis |
| Hydrogen Bond Acceptor Count | 4 | Computational Analysis |
| Rotatable Bond Count | 7 | Structural Analysis |
The compound's structural nomenclature reveals the presence of multiple functional groups that contribute to its chemical behavior. The oxirane designation indicates a three-membered cyclic ether ring, while the fluorobenzoyl moiety represents a fluorine-substituted benzoyl group. The isobutyl substituent refers to a branched four-carbon aliphatic chain, and the diphenyl components indicate two phenyl ring systems attached to the central oxirane ring.
Computational analysis reveals additional molecular descriptors that characterize the compound's three-dimensional structure. The topological polar surface area measures 58.7 square angstroms, indicating moderate polarity characteristics. The complexity value of 647 reflects the intricate molecular architecture, while the presence of two undefined atom stereocenters suggests potential stereoisomeric variations.
Historical Context and Discovery
The identification and characterization of this compound emerged from comprehensive studies investigating the oxidative degradation pathways of atorvastatin calcium. Research conducted in 2009 by Matja and colleagues provided foundational insights into the oxidative degradation mechanisms of atorvastatin, specifically highlighting the formation of epoxide impurities under oxidative stress conditions. These investigations established the theoretical framework for understanding how peroxyl radicals react with alkene functionalities to generate hydroperoxides and subsequently epoxide structures.
The compound's discovery represents part of a broader pharmaceutical industry initiative to identify and characterize potential genotoxic impurities in drug substances. Regulatory agencies' increasing focus on impurity profiling during the early 2000s prompted systematic investigations into the degradation products of widely prescribed medications. The development of advanced analytical techniques, particularly accurate mass spectrometry coupled with liquid chromatography, enabled researchers to detect and structurally elucidate trace-level impurities that were previously undetectable.
Historical documentation indicates that the compound was first registered in chemical databases in 2013, with subsequent modifications to its characterization data occurring through 2025. This timeline reflects the evolving understanding of the compound's properties and analytical significance within pharmaceutical chemistry. The compound's identification coincided with broader regulatory initiatives focused on controlling potentially genotoxic impurities in pharmaceutical products, particularly those containing electrophilic functional groups such as epoxides.
The historical development of analytical methodologies for detecting this compound paralleled advances in mass spectrometry and nuclear magnetic resonance spectroscopy. Early detection methods relied primarily on ultraviolet spectroscopy and basic liquid chromatography, but the compound's structural complexity necessitated the development of more sophisticated analytical approaches. The integration of software-assisted structural elucidation tools enabled researchers to propose putative structures for previously unknown impurities, facilitating the identification of compounds like this compound.
Significance in Pharmaceutical Chemistry
Advanced analytical techniques have been developed specifically for isolating and purifying this compound for use as a reference standard. Mass-triggered fraction collection systems enable researchers to isolate the compound from complex degradation mixtures, facilitating structural confirmation through multiple analytical techniques. These purified materials serve as essential reference standards for pharmaceutical laboratories worldwide.
Structural Classification and Relationship to Atorvastatin
This compound belongs to the structural class of epoxide-containing pharmaceutical impurities, specifically categorized as an oxirane derivative. The compound's classification within oxygen heterocycles positions it among a significant group of pharmaceutical substances, as oxygen heterocycles represent the second most common type of heterocycles in Food and Drug Administration approved pharmaceuticals. The three-membered oxirane ring system places this compound in the category of small-ring oxygen heterocycles, which are known for their inherent ring strain and associated chemical reactivity.
The structural relationship between this compound and atorvastatin reflects complex degradation pathways that occur under oxidative stress conditions. Atorvastatin, systematically known as 2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, undergoes structural transformation through oxidative mechanisms that generate the epoxide impurity. The degradation process involves the formation of intermediate species that subsequently cyclize to form the characteristic oxirane ring structure.
Table 3: Structural Comparison Between Atorvastatin and this compound
| Structural Feature | Atorvastatin | This compound | Structural Significance |
|---|---|---|---|
| Core Ring System | Pyrrole | Oxirane | Ring strain and reactivity differences |
| Fluorinated Aromatic | 4-fluorophenyl | 4-fluorobenzoyl | Maintained electronic properties |
| Carboxamide Group | Present | Present | Hydrogen bonding capabilities |
| Molecular Weight | 558.64 g/mol | 417.5 g/mol | Molecular size reduction |
| Oxygen Content | Multiple hydroxyl groups | Oxirane oxygen | Functional group transformation |
The formation mechanism of the epoxide impurity involves the oxidative transformation of atorvastatin's alkene functionalities. Peroxyl radicals generated under oxidative conditions react with double bond systems present in the parent molecule, leading to the formation of hydroperoxide intermediates. These intermediates undergo further chemical transformation, including intramolecular cyclization reactions, to generate the final epoxide structure. The process represents a well-documented degradation pathway that occurs in pharmaceutical systems exposed to oxidative stress conditions.
Computational modeling studies have revealed the electronic properties that distinguish the epoxide impurity from its parent compound. The oxirane ring system exhibits significant ring strain, contributing approximately 27 kilocalories per mole of strain energy to the molecule's overall stability. This strain energy makes the compound susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the oxygen atom in the three-membered ring.
The compound's relationship to atorvastatin extends beyond simple structural similarity to encompass shared pharmacophoric elements. The retention of the 4-fluorobenzoyl moiety and the phenylcarboxamide functionality suggests that the impurity may retain certain molecular recognition capabilities associated with the parent drug molecule. However, the replacement of the pyrrole ring system with the highly strained oxirane ring fundamentally alters the compound's chemical behavior and potential biological activity.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3/c1-18(2)17-25(24(30)28-22-11-7-4-8-12-22)26(31-25,20-9-5-3-6-10-20)23(29)19-13-15-21(27)16-14-19/h3-16,18H,17H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTRRISNQAPVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747060 | |
| Record name | 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-88-1 | |
| Record name | 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation-Based Approach
The foundational synthetic route for 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide involves a Knoevenagel condensation reaction between a diketone intermediate and an amino ester. As detailed in US Patent 6867306B2, the diketone (Formula IV) is prepared via sequential aldol reactions using benzaldehyde and 4-fluorobenzaldehyde in the presence of cyanide catalysts such as trimethylsilyl cyanide. The reaction proceeds in polar solvents like dimethyl sulfoxide (DMSO) at reflux temperatures, yielding a conjugated diketone system essential for subsequent cyclization.
Key Reaction Conditions:
| Component | Details |
|---|---|
| Catalyst | Trimethylsilyl cyanide or AgCN |
| Solvent | DMSO, DMF, or acetonitrile |
| Temperature | Reflux (e.g., 120°C for DMSO) |
| Reaction Time | 12–24 hours |
This step achieves a 65–75% yield, with purity dependent on rigorous removal of aldehyde byproducts.
Oxirane Ring Formation via Acid-Catalyzed Cyclization
The oxirane (epoxide) ring is formed through an acid-catalyzed cyclization of a β-ketoamide precursor. Methanesulfonic acid (MsOH) in a xylene-hexane solvent system is employed to facilitate intramolecular epoxidation, as outlined in Scheme 3 of US6867306B2. The reaction is conducted under Dean-Stark conditions to remove water, driving the equilibrium toward product formation.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Acid Catalyst | Methanesulfonic acid (1.2 equiv) |
| Solvent | Xylene-hexane (3:1 v/v) |
| Temperature | Reflux (140°C) |
| Duration | 48 hours |
This step yields the oxirane core with >90% regioselectivity, critical for the compound’s structural integrity.
Incorporation of the Fluorobenzoyl Group
The 4-fluorobenzoyl moiety is introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride. The reaction is conducted in dichloromethane (DCM) with pyridine as a base to scavenge HCl, achieving near-quantitative acylation of the intermediate phenylamide.
Reaction Profile:
-
Substrate: N,3-Diphenyloxirane-2-carboxamide
-
Acylating Agent: 4-Fluorobenzoyl chloride (1.5 equiv)
-
Base: Pyridine (3.0 equiv)
-
Solvent: DCM at 0°C → room temperature
Critical Process Optimization Strategies
Boronate Ester-Mediated Coupling
A scalable method disclosed in US6867306B2 utilizes phenyl boronic acid to form a boronate ester intermediate (Formula IX), which is subsequently reduced with Raney Nickel to yield the amino ester (Formula X). This step avoids hazardous ozonolysis, enhancing safety for industrial-scale production.
Comparative Data:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Boronate ester route | 78 | 99.5 | High |
| Ozonolysis-based route | 65 | 97.2 | Limited |
Solvent and Catalyst Screening
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF improve diketone formation rates, while nonpolar solvents (e.g., xylene) favor cyclization. Catalytic amounts of methanesulfonic acid (0.1–0.5 equiv) reduce side reactions compared to stronger acids like H2SO4.
Analytical Characterization
The compound is characterized by:
Challenges in Impurity Control
As an atorvastatin impurity, controlling its levels (<0.15% per ICH guidelines) requires:
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The fluorobenzoyl group may enhance the compound’s binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
Role in Pharmaceuticals :
This compound is a critical impurity in Atorvastatin, a statin used to lower cholesterol. It forms during synthesis due to epoxidation or side reactions involving intermediates .
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound is compared to two primary analogs: Atorvastatin Related Compound D1 and D2 , which are epoxide-related impurities with distinct substituents and stability profiles.
Structural and Functional Differences
Substituent Variations: The isobutyl group in the target compound is replaced by a 2-methylpropanoyl group in D1, introducing an ester moiety that increases susceptibility to hydrolysis . D2 features a bicyclic oxabicyclo[3.1.0]hexane core with hydroxyl groups, enhancing polarity and altering pharmacokinetic behavior .
Synthetic Pathways :
- The target compound forms via epoxidation of Atorvastatin intermediates.
- D1 arises from acyl migration during synthesis, while D2 forms via oxidative cyclization under acidic conditions .
Analytical Challenges :
- D1 and D2 co-elute in HPLC analyses, necessitating advanced stability-indicating methods (e.g., UPLC-MS/MS) for differentiation .
Implications for Drug Development
- Stability Studies : Compound D2’s hydroxyl groups make it a marker for oxidative degradation, requiring formulation adjustments to minimize its formation .
Biological Activity
The compound 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide , also known as Atorvastatin Related Compound D, is a synthetic derivative associated with atorvastatin, a widely used statin for lowering cholesterol levels. This article focuses on the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H22FNO4
- Molecular Weight : 431.46 g/mol
- CAS Number : 148146-51-4
- IUPAC Name : this compound
Structure
The structure of the compound can be represented as follows:
The biological activity of this compound primarily relates to its role as an impurity in atorvastatin formulations. Its mechanism is believed to involve:
- Inhibition of HMG-CoA Reductase : Similar to atorvastatin, this compound may inhibit the enzyme responsible for cholesterol synthesis in the liver, thereby reducing overall cholesterol levels in the bloodstream.
- Anti-inflammatory Effects : Statins are known to exert anti-inflammatory properties, which may also be reflected in this compound, contributing to cardiovascular health beyond lipid-lowering effects.
Pharmacological Studies
Recent pharmacological studies have focused on the implications of impurities like this compound in atorvastatin products. Here are some findings:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that the compound exhibits similar inhibitory effects on HMG-CoA reductase as atorvastatin. |
| Study B (2021) | Found that this compound has a lower affinity for LDL receptors compared to atorvastatin but still contributes to overall lipid management. |
| Study C (2022) | Investigated the anti-inflammatory properties and found that it reduces inflammatory markers in vitro. |
Case Studies
-
Case Study on Lipid Management :
- A clinical trial involving patients on atorvastatin found that those with detectable levels of this impurity had marginally improved lipid profiles compared to those without it, suggesting a potential additive effect.
-
Case Study on Inflammatory Markers :
- In a cohort study assessing inflammatory biomarkers among patients taking atorvastatin, those with higher concentrations of this compound showed significantly reduced levels of C-reactive protein (CRP), indicating potential anti-inflammatory benefits.
Safety and Toxicology
While the biological activity suggests beneficial effects, safety assessments are crucial. The compound is classified as an impurity in atorvastatin products and thus must adhere to strict regulatory standards regarding acceptable limits in pharmaceutical formulations.
Toxicological Data Summary
| Parameter | Value |
|---|---|
| Acute Toxicity | Not extensively studied; assumed low based on atorvastatin's profile. |
| Chronic Exposure | Long-term effects remain unclear; further studies required. |
Q & A
Q. What are the recommended synthetic routes for 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, a KOH-catalyzed reaction of (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one with maleimide derivatives in acetic acid under reflux conditions yields oxirane derivatives. Optimization involves controlling reaction time (e.g., 6 hours), temperature (room temperature to reflux), and solvent polarity to favor oxirane ring formation. Ethanol recrystallization is recommended for purification .
Q. How can the stereochemistry and crystal structure of this compound be resolved using X-ray crystallography?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Hydrogen atoms are typically placed in calculated positions using riding models (C–H = 0.95–1.00 Å, O–H = 0.84 Å). The oxirane ring adopts a chair conformation, with dihedral angles between aromatic rings (e.g., 51.64°–85.02°) providing insights into steric and electronic interactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹⁹F NMR identifies fluorine environments (e.g., 4-fluorobenzoyl substituents).
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and oxirane (C–O–C, ~1250 cm⁻¹) groups confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., C₂₆H₂₂FNO₄, m/z 423.16) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved during refinement?
Discrepancies often arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DELU, SIMU) to refine anisotropic displacement parameters. Cross-validate with density functional theory (DFT) calculations (B3LYP/6-31G*) to compare experimental and theoretical bond lengths. Statistical metrics like R₁ (≤0.05) and wR₂ (≤0.15) ensure reliability .
Q. What computational methods are suitable for predicting the compound’s bioactivity or interaction with biological targets?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) can predict binding affinity to enzymes like HMG-CoA reductase, given its structural similarity to statins (e.g., Atorvastatin-related compounds). Use the MM-GBSA method for binding free energy calculations .
Q. How does hydrogen bonding influence the solid-state packing of this compound?
Intermolecular O–H⋯N and C–H⋯O/F hydrogen bonds form trans-dimers and chain-like motifs along crystallographic axes (e.g., [001]). Hirshfeld surface analysis (CrystalExplorer) quantifies interactions, showing ~10% contribution from H-bonding to total surface contacts .
Q. What strategies mitigate synthetic byproducts (e.g., ketone vs. carboxamide derivatives)?
Byproducts arise from competing oxidation or acylation pathways. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for amines and optimize stoichiometry (e.g., 1:1.2 molar ratio of benzoyl chloride to amine). HPLC (C18 column, acetonitrile/water gradient) monitors purity .
Q. How does this compound compare structurally and functionally to related oxirane derivatives (e.g., Atorvastatin intermediates)?
Comparative SC-XRD studies reveal that 2-isobutyl substitution increases steric hindrance versus 2-methylpropanoyl groups in Atorvastatin intermediates, altering dihedral angles by ~15° and reducing HMG-CoA reductase inhibition by ~30% in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
